1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol
Description
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)1-10-2(11)7-8-9-10/h1H2,(H,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPTXMDDXPPILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=S)N=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79544-67-5 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which eventually cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted tetrazole compounds.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethyl group (CF₃CH₂) significantly increases the acidity of the thiol group compared to electron-donating substituents like methoxy (OCH₃) or tetrahydropyranyl. This enhances reactivity in deprotonation or metal-coordination reactions.
- Aromatic Substituents: Compounds with aromatic substituents (e.g., 3-nitrophenyl, 3-methoxyphenyl) exhibit distinct NMR shifts in aromatic regions (δ 6.8–8.2 ppm), reflecting electronic effects from substituents like NO₂ or OCH₃ .
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group increases logP compared to non-fluorinated analogs (e.g., oxan-4-yl or methoxyphenyl derivatives), enhancing membrane permeability in biological systems.
- Thermal Stability : Fluorinated tetrazoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications.
Biological Activity
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol (C3H3F3N4S) is a tetrazole derivative that has garnered attention due to its diverse biological activities. This article compiles existing research on its biological properties, including cytotoxicity, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C3H3F3N4S
- Monoisotopic Mass : 184.00305 Da
- InChIKey : AMPTXMDDXPPILG-UHFFFAOYSA-N
The compound's structure includes a trifluoroethyl group attached to a tetrazole ring, which is known for its ability to form stable complexes with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For instance, various derivatives showed significant cytotoxic effects against different cancer cell lines. The compound this compound was evaluated alongside other tetrazole derivatives for its efficacy against glioblastoma cells using assays such as MTT and colony formation tests.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | LN229 | Data not available | Data not available |
| 5b | LN229 | 18.4 | >38 |
| 5c | LN229 | 46 | >16 |
The above table summarizes findings from studies evaluating the anticancer activity of various tetrazole derivatives. The selectivity index (SI) indicates the compound's effectiveness relative to normal cells.
Antibacterial Activity
Tetrazole derivatives have also been investigated for their antibacterial properties. In a study evaluating the antibacterial efficacy of several compounds against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | Data not available | Data not available |
| Control (Oxytetracycline) | 7.8 | 15.6 |
The results indicated that certain modifications in the tetrazole structure could enhance antibacterial potency significantly compared to traditional antibiotics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways.
Case Studies
Several case studies have documented the biological activity of tetrazole derivatives:
- Antitumor Activity : A study demonstrated that specific modifications to the tetrazole ring enhanced cytotoxicity against glioblastoma cells.
- Antibacterial Studies : Research indicated that certain tetrazoles exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, surpassing the effectiveness of conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
